molecular formula C11H9IO2 B14436213 5-(Iodomethylidene)-3-phenyloxolan-2-one CAS No. 79054-03-8

5-(Iodomethylidene)-3-phenyloxolan-2-one

Cat. No.: B14436213
CAS No.: 79054-03-8
M. Wt: 300.09 g/mol
InChI Key: VPADGKIPPLWFKA-UHFFFAOYSA-N
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Description

5-(Iodomethylidene)-3-phenyloxolan-2-one is an organic compound that belongs to the class of oxolanes It features an iodomethylidene group attached to a phenyloxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Iodomethylidene)-3-phenyloxolan-2-one typically involves the reaction of a suitable precursor with iodine under specific conditions. One common method involves the use of a phenyloxolanone derivative, which is treated with iodine and a base to introduce the iodomethylidene group. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Iodomethylidene)-3-phenyloxolan-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation might produce a carboxylic acid derivative .

Scientific Research Applications

5-(Iodomethylidene)-3-phenyloxolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Iodomethylidene)-3-phenyloxolan-2-one exerts its effects involves its interaction with specific molecular targets. The iodomethylidene group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can disrupt normal cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Bromomethylidene)-3-phenyloxolan-2-one
  • 5-(Chloromethylidene)-3-phenyloxolan-2-one
  • 5-(Fluoromethylidene)-3-phenyloxolan-2-one

Uniqueness

5-(Iodomethylidene)-3-phenyloxolan-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher atomic weight of iodine influence the compound’s chemical behavior, making it suitable for specific applications where other halogens might not be as effective .

Properties

CAS No.

79054-03-8

Molecular Formula

C11H9IO2

Molecular Weight

300.09 g/mol

IUPAC Name

5-(iodomethylidene)-3-phenyloxolan-2-one

InChI

InChI=1S/C11H9IO2/c12-7-9-6-10(11(13)14-9)8-4-2-1-3-5-8/h1-5,7,10H,6H2

InChI Key

VPADGKIPPLWFKA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)OC1=CI)C2=CC=CC=C2

Origin of Product

United States

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